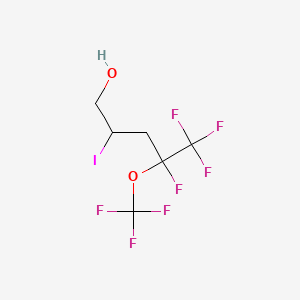

4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol

Description

4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol (CAS: 114810-56-9) is a fluorinated alcohol derivative with the molecular formula C₆H₆F₇IO and a molecular weight of 354 g/mol . Its structure features a pentanol backbone substituted with four fluorine atoms, a trifluoromethoxy (-OCF₃) group, and an iodine atom at the 2-position. It is commercially supplied by specialized chemical manufacturers such as Dalian Shuanghe Chemical Co., Ltd. and TCI Chemicals, highlighting its niche applications in pharmaceutical or materials science research .

A closely related unsaturated analog, (Z)-4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pent-2-en-1-ol (CAS: 243139-57-3), shares similar substituents but includes a double bond at the 2-position, reducing its molecular weight to 352 g/mol and likely enhancing reactivity in synthetic pathways .

Structure

3D Structure

Properties

IUPAC Name |

4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F7IO2/c7-4(5(8,9)10,1-3(14)2-15)16-6(11,12)13/h3,15H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPABQJYHRYTITM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)I)C(C(F)(F)F)(OC(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101184123 | |

| Record name | 1-Pentanol, 4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101184123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510768-14-6 | |

| Record name | 1-Pentanol, 4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510768-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentanol, 4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101184123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chemical Reactions Analysis

4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The iodine atom can be reduced to form deiodinated derivatives.

Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Its fluorinated nature makes it useful in studying fluorine’s effects on biological systems.

Mechanism of Action

The mechanism of action of 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol involves its interaction with molecular targets through its fluorinated and iodinated groups. These interactions can affect various biochemical pathways, depending on the specific application. The presence of multiple fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes .

Comparison with Similar Compounds

Key Observations:

- Iodine Substitution: The target compound and 1,1,2,2,3,3,4,4-octafluoro-1,4-diiodobutane both contain iodine, which enhances their utility in Suzuki-Miyaura coupling or as radiopharmaceutical precursors. However, the diiodo derivative’s higher molecular weight (450 g/mol) and dual iodine atoms may limit solubility compared to the mono-iodo target compound .

- Trifluoromethoxy Group: The -OCF₃ group in the target compound and its unsaturated analog is rare in the compared compounds.

- Fluorination Degree: The decafluoro-3-pentanol derivative has a longer perfluorinated chain, increasing hydrophobicity and thermal stability, making it suitable for coatings. In contrast, the target compound’s shorter chain balances reactivity and solubility.

Industrial and Regulatory Considerations

- Supplier Availability : The target compound is supplied by multiple Chinese manufacturers , whereas analogs like 1,1,2,2,3,3,4,4-octafluoro-5-(vinyloxy)pentane (CAS: 66396-73-4) have fewer commercial sources, impacting accessibility.

- Regulatory Status: The target compound’s EPA registration suggests stricter handling requirements compared to non-regulated perfluorinated alcohols like 3-pentanone derivatives (e.g., CAS: 684-32-2) , which lack iodine or reactive functional groups.

Biological Activity

4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol, a member of the per- and polyfluoroalkyl substances (PFAS) family, has gained attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its immunotoxicity, cytotoxicity, and potential mechanisms of action.

The compound has the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C6H6F7IO |

| Molar Mass | 354.01 g/mol |

| CAS Number | 114810-56-9 |

| Purity | ≥95% |

| Storage Conditions | Refrigerated |

Biological Activity Overview

Recent studies have indicated that various PFAS compounds exhibit significant biological activity, particularly in terms of immunotoxic effects. The specific biological activities of this compound can be categorized into the following areas:

Immunotoxicity

A study evaluating the immunotoxic effects of 147 PFAS compounds found that many exhibited immunosuppressive properties. Specifically, this analysis highlighted that compounds similar to perfluorooctanoic acid (PFOA) showed decreased T cell-dependent antibody production and reduced antibody responses to vaccinations . While direct data on this compound is limited, its structural similarity to other PFAS suggests potential immunotoxic effects.

Cytotoxicity

In vitro studies have indicated that certain PFAS compounds can induce cytotoxic effects in human cell lines. The cytotoxicity profile of these compounds often correlates with their concentration and exposure duration. For instance, concentrations in the micromolar range (1–60 µM) have been shown to affect cell viability and induce apoptosis in various cell types .

The mechanisms through which this compound may exert its biological effects include:

- Ubiquitin Ligase Inhibition : Some PFAS have been identified as potential inhibitors of ubiquitin ligases, which play a crucial role in protein degradation and cellular signaling pathways.

- Oxidative Stress Induction : Exposure to certain PFAS can lead to increased oxidative stress within cells, contributing to cellular damage and dysfunction.

- Disruption of Endocrine Function : There is evidence suggesting that PFAS can interfere with hormonal signaling pathways, potentially leading to endocrine disruption .

Case Studies

Several case studies have documented the biological effects of PFAS compounds similar to this compound:

- Immunosuppressive Effects : A study involving human primary cell systems demonstrated that exposure to certain PFAS resulted in distinct immunosuppressive profiles that correlated with reduced immune responses .

- Cytotoxic Effects in Liver Cells : Research has shown that specific PFAS compounds can induce cytotoxicity in liver cells at concentrations as low as 10 µM .

Q & A

Basic: What synthetic strategies are recommended for introducing multiple fluorine substituents and iodine into a pentanol backbone?

Methodological Answer:

The synthesis of polyfluorinated alcohols typically involves sequential halogenation and fluorination steps. For iodine incorporation, electrophilic iodination (e.g., using I₂ with oxidizing agents like HIO₄) at the C2 position is feasible due to the electron-withdrawing effect of adjacent fluorine atoms. The trifluoromethoxy group (CF₃O-) can be introduced via nucleophilic substitution using CF₃O− reagents (e.g., AgCF₃O) or via direct fluorination of precursor alcohols.

Key Considerations:

- Fluorination reactions often require anhydrous conditions and catalysts like HF/pyridine or Selectfluor® .

- Purification may involve fractional distillation or preparative HPLC, as seen in analogous fluorinated alcohols (e.g., 97% purity for 4,5-Dichloro-4,5,5-trifluoropentan-1-ol) .

Basic: How can researchers verify the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- 19F NMR Spectroscopy : Critical for confirming fluorine substitution patterns and detecting fluorinated byproducts. Peaks for CF₃O− (~−55 to −60 ppm) and CF₂ groups (~−110 to −125 ppm) should align with calculated shifts .

- Mass Spectrometry (HRMS) : Accurate mass analysis (e.g., ESI-TOF) confirms molecular formula, especially given the high mass defect of fluorine and iodine.

- Iodine Analysis : X-ray crystallography or ICP-MS can validate iodine incorporation if NMR signals are obscured by fluorine complexity .

Advanced: How does the steric and electronic influence of the trifluoromethoxy group affect reaction pathways in cross-coupling reactions?

Methodological Answer:

The CF₃O− group is both strongly electron-withdrawing and sterically bulky, which can:

- Suppress SN2 reactivity at adjacent carbons due to steric hindrance.

- Activate aromatic systems in coupling reactions (e.g., Suzuki-Miyaura) by increasing electrophilicity.

Experimental Design Tip:

Compare reactivity with non-fluorinated analogs (e.g., methoxy derivatives) to isolate electronic vs. steric effects. Kinetic studies using ¹H/¹⁹F NMR or DFT calculations are recommended .

Advanced: What challenges arise in characterizing stereochemistry due to fluorine substituents, and how can they be resolved?

Methodological Answer:

- Challenges :

- Fluorine’s strong spin-½ nucleus complicates ¹³C NMR splitting patterns.

- Overlapping signals in crowded regions (e.g., C4 and C5 with multiple F substituents).

- Solutions :

Basic: What are the recommended storage conditions to prevent degradation of this iodinated fluorinated alcohol?

Methodological Answer:

- Light Sensitivity : Store in amber glass under inert gas (N₂/Ar) to prevent iodine loss via photolytic cleavage.

- Moisture Sensitivity : Use molecular sieves or store in anhydrous solvents (e.g., THF, DCM).

- Temperature : −20°C for long-term stability, as fluorinated alcohols are prone to thermal decomposition .

Advanced: How can researchers assess the compound’s stability under acidic/basic conditions for reaction optimization?

Methodological Answer:

- pH Stability Screen :

- Expose the compound to buffered solutions (pH 1–14) and monitor decomposition via ¹⁹F NMR or LC-MS.

- Key Insight : Fluorinated alcohols (e.g., 2,2,3,3,4,4,5,5-octafluoro-1-pentanol) show enhanced stability in acidic media due to fluorine’s electron-withdrawing effects but may hydrolyze under strong bases .

Advanced: What computational methods are suitable for predicting the compound’s physicochemical properties (e.g., logP, solubility)?

Methodological Answer:

- Quantum Mechanical Calculations (DFT) : Predict logP and solubility using software like Gaussian or COSMO-RS.

- Group Contribution Methods : Adjust for fluorine’s hydrophobicity (e.g., −0.18 per F atom) and iodine’s polarizability.

- Validation : Compare with experimental HPLC-derived logP values .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Toxicity : Fluorinated alcohols can disrupt membrane integrity; use fume hoods and PPE.

- Waste Disposal : Follow protocols for halogenated waste (iodine/fluorine content).

- First Aid : Immediate decontamination with water/ethanol for skin contact, as per safety guidelines for analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.